trans-4'-Methoxy-4-nitrochalcone

Vue d'ensemble

Description

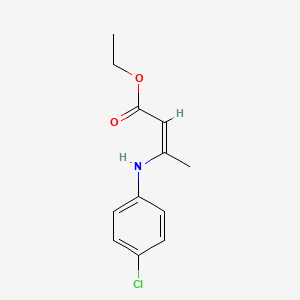

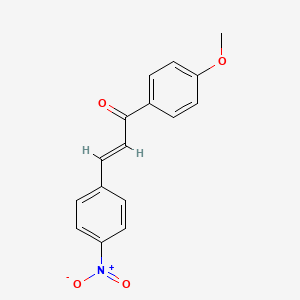

“trans-4’-Methoxy-4-nitrochalcone” is a chemical compound with the molecular formula C16H13NO4 . It has an average mass of 283.279 Da and a monoisotopic mass of 283.084473 Da .

Synthesis Analysis

Chalcones, including “trans-4’-Methoxy-4-nitrochalcone”, can be synthesized through various methods. One common method is the aldol condensation reaction, which involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative .Molecular Structure Analysis

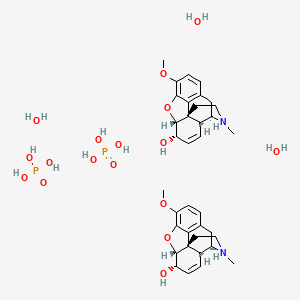

The molecular structure of “trans-4’-Methoxy-4-nitrochalcone” consists of a methoxyphenyl group and a nitrophenyl group attached to a propenone group . The double bond in the propenone group exhibits stereochemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4’-Methoxy-4-nitrochalcone” include an average mass of 283.279 Da and a monoisotopic mass of 283.084473 Da .Applications De Recherche Scientifique

Leishmanicidal Effect

The compound has been found to exert a leishmanicidal effect on L. amazonensis promastigotes and intracellular amastigotes . This suggests that it could be used in the treatment of Leishmaniasis, a disease caused by protozoan parasites that are spread by the bite of infected sandflies.

Encapsulation in Nanoparticles

The compound has been successfully encapsulated in beeswax copaiba oil nanoparticles . This could potentially reduce cytotoxicity in macrophages, which are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells.

Artificial Sweeteners

Chalcone derivatives, which include “trans-4’-Methoxy-4-nitrochalcone”, find application as artificial sweeteners . They could potentially be used in food and beverage industries to replace sugar.

Scintillators

Chalcone derivatives can also be used as scintillators . Scintillators are materials that emit light when excited by ionizing radiation. They are used in radiation detectors, medical imaging, and many other applications.

Polymerization Catalysts

Chalcone derivatives can act as catalysts in polymerization . This could potentially be used in the production of various types of polymers, including plastics and resins.

Fluorescent Whitening Agents

Chalcone derivatives can be used as fluorescent whitening agents . These are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum, and re-emit light in the blue region. They are commonly used in laundry detergents to make white clothes appear brighter.

Organic Brightening Agents

In addition to being used as fluorescent whitening agents, chalcone derivatives can also be used as organic brightening agents . These compounds can be used in various industries, including textiles, paper, and cosmetics, to enhance the appearance of color.

Spectral Data Collection

The compound “trans-4’-Methoxy-4-nitrochalcone” is used in the collection of spectral data . This data can be used in various fields of research, including chemistry and physics, to identify and analyze materials.

Safety and Hazards

While specific safety and hazard information for “trans-4’-Methoxy-4-nitrochalcone” is not available, it’s important to handle all chemical compounds with care. For example, 4-Methoxychalcone, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Trans-4’-Methoxy-4-nitrochalcone, also known as (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is a compound with a molecular formula of C16H13NO4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Chalcones, the family of compounds to which it belongs, are known to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific chemical structure .

Mode of Action

Chalcones are known to exert their effects through various physiological modes of action, including the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

For instance, they can stimulate the accumulation of reactive oxygen species (ROS), leading to apoptosis . They can also cause cell cycle arrest, inhibiting cell growth .

Result of Action

Chalcones are known to exert cytotoxic effects in a variety of human tumor cells, resulting in cell cycle arrest, which might inhibit cell growth and/or induce apoptosis .

Propriétés

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDDTIFHZVUNT-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4'-Methoxy-4-nitrochalcone | |

CAS RN |

6552-67-6 | |

| Record name | NSC40919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(2,4-dinitrophenyl)-3,3'-dimethoxy-](/img/structure/B1624037.png)

![8-[(E)-[3-[(E)-(2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium-8-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-2,4-diphenyl-6,7-dihydro-5H-chromene;perchlorate](/img/structure/B1624040.png)